4-Epiminocycline
4-Epiminocycline
4-epi Minocycline is the main degradation product of and a potential impurity in commercial preparations of minocycline. Minocycline is a broad spectrum tetracycline antibiotic that has a particularly long half-life in serum. Formulations containing minocycline have been used in the treatment of acne in older patients. Minocycline also has both anti-inflammatory and neuroprotective actions.
Brand Name:
Vulcanchem
CAS No.:
43168-51-0
VCID:
VC0129588
InChI:
InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17+,23-/m0/s1
SMILES:
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C
Molecular Formula:
C23H27N3O7
Molecular Weight:
457.5 g/mol
4-Epiminocycline
CAS No.: 43168-51-0
Cat. No.: VC0129588
Molecular Formula: C23H27N3O7
Molecular Weight: 457.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-epi Minocycline is the main degradation product of and a potential impurity in commercial preparations of minocycline. Minocycline is a broad spectrum tetracycline antibiotic that has a particularly long half-life in serum. Formulations containing minocycline have been used in the treatment of acne in older patients. Minocycline also has both anti-inflammatory and neuroprotective actions. |
|---|---|
| CAS No. | 43168-51-0 |
| Molecular Formula | C23H27N3O7 |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | (4R,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
| Standard InChI | InChI=1S/C23H27N3O7/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32)/t9-,11-,17+,23-/m0/s1 |
| Standard InChI Key | FFTVPQUHLQBXQZ-MJPDVNATSA-N |
| Isomeric SMILES | CN(C)[C@@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
| SMILES | CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
| Canonical SMILES | CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C |
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